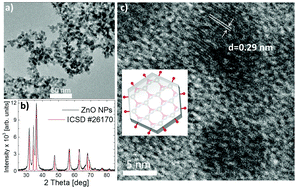The role of l-cysteine and introduced surface defects in reactive oxygen species generation by ZnO nanoparticles†
Dalton Transactions Pub Date: 2018-05-30 DOI: 10.1039/C8DT00725J
Abstract
The synthesis and surface functionalization of ZnO nanoparticles were performed, with attention being paid to the possible bio-related applications in light-triggered reactive oxygen species generation. L-Cysteine molecules possessing sulfur atoms with high affinity to the ZnO surface proved to be interesting ligands, providing the improvement of the colloidal stability of the nanoparticles in aqueous solutions, and enhancing the efficiency of reactive oxygen species generation for antibacterial and photodynamic-based cancer treatment applications. Depending on the amount of the sulfur-containing ligands available for bonding to the ZnO nanoparticles, the ion exchange process occurring at the ZnO surface was observed. Both the experimental measurements and numerical calculations, performed in the frame of density functional theory, showed that the surface adhered OH− and SH− groups play a dominant role in the formation of the reactive oxygen species in the presence of ZnO nanoparticles in solution upon ultraviolet and blue light excitation. It was also observed that the efficiency of the reactive oxygen species generation process may also be enhanced by the adhesion of the SH− groups onto the surface of the ZnO clusters.


Recommended Literature
- [1] Addition reactions of a 2,3-unsaturated sugar
- [2] Novel approaches in microparticulate PLGA delivery systems encapsulating proteins†
- [3] Contents list
- [4] Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography
- [5] Colloidal particles at fluid interfaces: behaviour of isolated particles
- [6] X-Ray structure and ionic conductivity studies of anhydrous and hydrated choline chloride and oxalic acid deep eutectic solvents†
- [7] Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide
- [8] Modulation of amyloid fibrillation of bovine β-lactoglobulin by selective methionine oxidation†
- [9] Bromo induced reversible distinct color switching of a structurally simple donor–acceptor molecule by vapo, piezo and thermal stimuli†
- [10] Front cover

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 407-21-6
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 80-18-2
-
CAS no.: 4107-65-7
-
3-Hydroxy-2-methylbutanoic Acid
CAS no.: 473-86-9
-
CAS no.: 499-81-0
-
CAS no.: 61-80-3
-
CAS no.: 119-61-9









